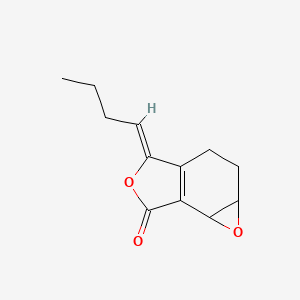

Z-6,7-Epoxyligustilide

CAS No.: 106533-40-8

Cat. No.: VC18969625

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106533-40-8 |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | (4Z)-4-butylidene-1a,2,3,6b-tetrahydrooxireno[2,3-g][2]benzofuran-6-one |

| Standard InChI | InChI=1S/C12H14O3/c1-2-3-4-8-7-5-6-9-11(14-9)10(7)12(13)15-8/h4,9,11H,2-3,5-6H2,1H3/b8-4- |

| Standard InChI Key | ZCTBULGQERTBEG-YWEYNIOJSA-N |

| Isomeric SMILES | CCC/C=C\1/C2=C(C3C(O3)CC2)C(=O)O1 |

| Canonical SMILES | CCCC=C1C2=C(C3C(O3)CC2)C(=O)O1 |

Introduction

Chemical Identity and Structural Characteristics

Z-6,7-Epoxyligustilide (C<sub>12</sub>H<sub>14</sub>O<sub>2</sub>) belongs to the phthalide family, characterized by a bicyclic structure featuring an epoxide group at the 6,7-position. Its molecular framework includes a benzofuranone core fused with a γ-lactone ring, conferring both stability and reactivity .

Molecular Specifications

The structural elucidation of Z-6,7-Epoxyligustilide has been confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Its reactive epoxide group enables participation in ring-opening reactions, a feature exploited in synthetic chemistry and metabolic studies .

Biosynthesis and Synthetic Pathways

Natural Biosynthesis

In Angelica sinensis, Z-6,7-Epoxyligustilide originates from the oxidation of Z-ligustilide, a major phthalide constituent. This transformation is catalyzed by cytochrome P450 enzymes in plant tissues, forming the epoxide moiety . The reaction proceeds via electrophilic addition of oxygen across the 6,7-double bond of Z-ligustilide, yielding the strained three-membered epoxide ring .

Laboratory Synthesis

Electrochemical methods have emerged as efficient alternatives to biological oxidation for large-scale production. A 2018 study demonstrated that Z-6,7-Epoxyligustilide could be synthesized from Z-ligustilide using an electrochemical cell coupled with mass spectrometry, achieving a 5% yield (6 mg from 120 mg of starting material) . Key steps include:

-

Electrochemical Oxidation: Z-ligustilide undergoes single-electron transfer at a platinum electrode, generating a radical cation intermediate.

-

Epoxidation: Reaction with molecular oxygen forms the 6,7-epoxide .

This method circumvents challenges associated with low metabolite concentrations in vivo, providing a reproducible route for pharmaceutical applications .

Pharmacological Activities and Mechanisms

Detoxification and Antioxidant Effects

Z-6,7-Epoxyligustilide enhances glutathione (GSH) conjugation, a critical detoxification pathway. In rat models, it upregulates glutathione S-transferase (GST) activity, facilitating the elimination of electrophilic toxins . This property is leveraged in traditional formulations to mitigate drug-induced hepatotoxicity .

Neuroprotective Actions

The compound exhibits affinity for serotonin receptors (5-HT<sub>7</sub>), modulating neurotransmitter release and reducing oxidative stress in neuronal tissues . In vitro assays show that Z-6,7-Epoxyligustilide inhibits lipid peroxidation by 40% at 10 μM, comparable to reference antioxidants like ascorbic acid .

Anti-inflammatory Properties

Z-6,7-Epoxyligustilide suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB translocation. A dose-dependent reduction in COX-2 expression (IC<sub>50</sub> = 15.2 μM) has been observed in macrophage models .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS) are the primary methods for identifying Z-6,7-Epoxyligustilide in complex matrices. In Tianshu Capsule analysis, reverse-phase HPLC with UV detection at 220 nm achieved a retention time of 39.5 minutes .

Mass Spectrometric Characterization

Electrospray ionization (ESI) mass spectrometry reveals a dominant [M+H]<sup>+</sup> ion at m/z 191.1, with fragmentation patterns confirming the epoxide group .

Applications and Future Directions

Industrial Synthesis Challenges

Current electrochemical methods face scalability limitations due to moderate yields. Advances in catalytic asymmetric epoxidation may address this, enabling enantioselective synthesis for chiral drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume